



removing residual ammonium acetate from precipitated DNA

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Compound of Interest		
Compound Name:	Ammonium acetate	
Cat. No.:	B156383	Get Quote

Technical Support Center: DNA Precipitation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with removing residual **ammonium acetate** from precipitated DNA.

Frequently Asked Questions (FAQs)

Q1: Why is ammonium acetate used for DNA precipitation?

Ammonium acetate is frequently used as a salt in ethanol precipitation protocols to concentrate DNA. It is particularly effective for removing contaminating substances such as unincorporated dNTPs and oligosaccharides, which remain soluble in the ethanol solution while the DNA precipitates.[1][2] It can also be used to precipitate proteins from a DNA sample before the addition of ethanol.[1][3]

Q2: How does residual **ammonium acetate** affect downstream applications?

Residual ammonium ions (NH₄+) can be inhibitory to certain enzymes used in molecular biology. A notable example is T4 polynucleotide kinase, which is inhibited by ammonium ions. [2][4][5] Therefore, incomplete removal of **ammonium acetate** can interfere with downstream applications such as DNA ligation and phosphorylation.

Q3: What is the critical step for removing residual **ammonium acetate**?







The most critical step for removing residual salts, including **ammonium acetate**, is the wash step after pelleting the DNA. A thorough wash with 70% ethanol is recommended to dissolve and remove any remaining salt from the DNA pellet.[6] For robust removal, at least two or three washes with 70% ethanol may be necessary.[7]

Q4: Can I use a different salt for precipitation if I'm concerned about ammonium ion inhibition?

Yes, sodium acetate is a common alternative to **ammonium acetate** for routine DNA precipitation.[4] If your DNA sample contains detergents like SDS, sodium chloride is recommended as it keeps the SDS soluble in 70% ethanol.[4] However, if you are precipitating RNA for applications like in vitro translation, lithium chloride might be a better choice as it is more soluble in ethanol.[4]

Q5: Is it necessary to completely dry the DNA pellet after the final wash?

Yes, it is crucial to completely dry the DNA pellet to remove all traces of ethanol.[7] Residual ethanol can inhibit downstream enzymatic reactions, such as PCR.[7] However, be careful not to over-dry the pellet, as this can make it difficult to resuspend.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Low 260/230 ratio in spectrophotometer reading	Residual salt (ammonium acetate) contamination.	Perform one or two additional 70% ethanol washes. Ensure all the supernatant is removed after each wash.
Enzymatic reaction (e.g., ligation, phosphorylation) is failing	Inhibition by residual ammonium ions.	Re-precipitate the DNA using sodium acetate instead of ammonium acetate. Alternatively, perform multiple thorough washes with 70% ethanol.[5][7]
DNA pellet is difficult to resuspend	The pellet was over-dried.	Add the resuspension buffer (e.g., TE buffer or nuclease-free water) and incubate at 55°C for 10-15 minutes, flicking the tube periodically to aid dissolution.
No visible DNA pellet after centrifugation	Low concentration of DNA.	For low DNA concentrations (<100 ng), chilling the ethanolsalt mixture at -20°C for at least 10-15 minutes can improve precipitation efficiency.[1] Using a carrier like glycogen can also help visualize the pellet.

Experimental Protocols Standard Protocol for DNA Precipitation with Ammonium Acetate

This protocol is designed for the precipitation of DNA from an aqueous solution.

Add Ammonium Acetate: Add 0.5 volumes of 7.5 M ammonium acetate to your DNA solution for a final concentration of 2.5 M.[2][6] Mix thoroughly by vortexing.



- Add Ethanol: Add 2 to 2.5 volumes of cold 100% ethanol.[7] Mix by inverting the tube several
 times until the DNA precipitates and is visible as a white, thread-like substance.
- Incubation (Optional but Recommended): For low DNA concentrations, incubate the mixture at -20°C for at least 30 minutes.[2] For higher concentrations, precipitation is often instantaneous.
- Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the DNA.
- Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the DNA pellet.
- Wash with 70% Ethanol: Add 500 μL of 70% ethanol to the tube to wash the pellet.[8] This
 step is crucial for removing residual ammonium acetate.[6] Gently invert the tube several
 times.
- Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.
- Remove Supernatant: Carefully remove the ethanol wash. A second wash with 70% ethanol is recommended for complete salt removal.[7]
- Dry the Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Ensure all ethanol has evaporated.[7]
- Resuspend DNA: Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.

Quantitative Data Summary



Parameter	Recommended Value/Range	Notes
Ammonium Acetate Stock Solution	7.5 M	Store at room temperature.
Final Ammonium Acetate Concentration	2.0 - 2.5 M	[2][7]
Ethanol Volume	2 - 2.5 volumes of 100% ethanol	[7]
Incubation Temperature	-20°C or -80°C	[2][7]
Incubation Time	15 minutes to overnight	Longer incubation can increase yield for low DNA concentrations.[7]
Centrifugation Speed	>12,000 x g	
Centrifugation Time (Precipitation)	10 - 15 minutes	[2]
Washing Solution	70% Ethanol	
Number of Washes	1 - 3	At least two washes are recommended for sensitive downstream applications.[7]
Centrifugation Time (Wash)	5 minutes	[8]

Workflow for Removing Residual Ammonium Acetate





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Caption: Workflow for DNA precipitation and removal of residual **ammonium acetate**.

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